N-(4-chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}nicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of related nicotinamide derivatives involves multiple steps, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, starting from nicotinamide to produce key intermediates like 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, which is crucial for the development of highly efficient compounds such as herbicides (Zuo Hang-dong, 2010).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives, including their conformation and hydrogen-bonding patterns, has been extensively studied. For instance, the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives have been compared, showing a higher degree of torsion of the pyridine ring with respect to the amide group than unsubstituted compounds, indicating significant steric interactions (L. Gomes et al., 2013).
Chemical Reactions and Properties
The chemical behavior of nicotinamide derivatives under various conditions has been a subject of investigation. For example, the cyclisation of 2-Chloro-N-(2-Pyridinyl)Nicotinamides to 5-Oxo-5, 6-Dihydrodipyrido[1,2-a:3′,2′-e]Pyrimidin-11-Ium Chlorides demonstrates the influence of steric and electronic effects on the ease of thermal cyclisation (Elisa L. Fernandes et al., 2006).
Physical Properties Analysis
The physical properties of nicotinamide derivatives can be explored through crystallography and spectroscopy, providing insights into their stability and molecular interactions. For instance, the synthesis and crystal structure analysis of nicotinamide coenzyme models reveal their molecular arrangements and the effects of sterical interactions on their properties (H. Staab et al., 1986).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are crucial for understanding the potential applications of N-(4-chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}nicotinamide. Research on nicotinamide derivatives as gastric H+/K(+)-ATPase inhibitors exemplifies the exploration of chemical properties for therapeutic applications, highlighting the potential of nicotinamide derivatives in treating acid-related gastrointestinal disorders (H. Terauchi et al., 1997).
Scientific Research Applications
Therapeutic Applications and Biological Roles
Neuroprotection and Cognitive Function
Nicotinamide has been studied for its potential neuroprotective effects. Research indicates it may preserve and enhance neurocognitive function, potentially benefiting conditions like age-related cognitive decline, Alzheimer's disease, and Parkinson's disease through its role as a precursor of nicotinamide adenine dinucleotide (NAD+) and involvement in cellular energy production (Rennie et al., 2015).
Oncological Outcomes
Nicotinamide derivatives have shown promise as anticancer agents. Studies have highlighted the development and investigation of nicotinamide derivatives in synthesis and their anticancer potential, underscoring the importance of nicotinic acid derivatives in drug development for cancer treatment (Jain et al., 2020).
Metabolic and Inflammatory Diseases
Nicotinamide's role extends into the management of metabolic and inflammatory diseases. Its conversion into NAD+ and involvement in cellular metabolism and energy production suggest its utility in treating conditions characterized by metabolic dysregulation (Hwang & Song, 2017).
Chemical and Environmental Impact Studies
While directly unrelated to the therapeutic uses, studies on chlorophenyl compounds, similar to the structural components of the chemical , have assessed the environmental impact of organochlorine compounds. These investigations provide a foundational understanding of the ecological implications of such chemicals, which could be pertinent when considering the broader applications and safety of chlorophenyl-nicotinamide derivatives (Krijgsheld & Gen, 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F3N3OS/c19-11-3-5-12(6-4-11)26-15(27)13-2-1-7-24-16(13)28-17-14(20)8-10(9-25-17)18(21,22)23/h1-9H,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHSOBAAJOVGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}nicotinamide |
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